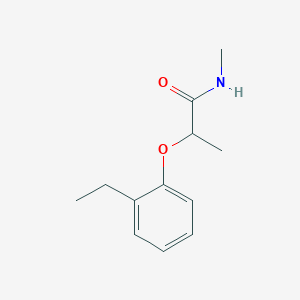
2-(2-ethylphenoxy)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethylphenoxy)-N-methylpropanamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is a promising drug candidate for the treatment of various diseases, including pain, anxiety, and inflammation.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenoxy)-N-methylpropanamide involves the inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate various physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, 2-(2-ethylphenoxy)-N-methylpropanamide increases the levels of endocannabinoids in the body, leading to a reduction in pain, inflammation, and anxiety.
Biochemical and Physiological Effects
2-(2-ethylphenoxy)-N-methylpropanamide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, 2-(2-ethylphenoxy)-N-methylpropanamide has been shown to have a favorable safety profile and does not produce the side effects associated with traditional painkillers and anxiolytics.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-ethylphenoxy)-N-methylpropanamide is its potency and selectivity for FAAH inhibition. It has been shown to be more potent and selective than other FAAH inhibitors, such as URB597 and PF-3845. Additionally, 2-(2-ethylphenoxy)-N-methylpropanamide has a favorable safety profile and does not produce the side effects associated with traditional painkillers and anxiolytics.
One of the limitations of 2-(2-ethylphenoxy)-N-methylpropanamide is its relatively short half-life. It has been shown to have a half-life of approximately 2 hours, which may limit its therapeutic efficacy. Additionally, 2-(2-ethylphenoxy)-N-methylpropanamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
Future Directions
There are several future directions for the study of 2-(2-ethylphenoxy)-N-methylpropanamide. One direction is to investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of 2-(2-ethylphenoxy)-N-methylpropanamide in the treatment of pain, anxiety, and inflammation.
Another direction is to explore the potential of 2-(2-ethylphenoxy)-N-methylpropanamide as a tool for studying the endocannabinoid system. FAAH inhibitors, such as 2-(2-ethylphenoxy)-N-methylpropanamide, have been used to study the role of endocannabinoids in various physiological processes. Further studies are needed to elucidate the mechanisms by which endocannabinoids regulate these processes and to develop new therapies that target the endocannabinoid system.
In conclusion, 2-(2-ethylphenoxy)-N-methylpropanamide is a promising drug candidate for the treatment of various diseases, including pain, anxiety, and inflammation. Its potent and selective inhibition of FAAH makes it a valuable tool for studying the endocannabinoid system. Further studies are needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-ethylphenoxy)-N-methylpropanamide involves the reaction between 2-ethylphenol and N-methyl-2-bromoacetamide in the presence of a base. The reaction produces the intermediate N-methyl-2-(2-ethylphenoxy)acetamide, which is then treated with acetic anhydride to yield the final product. The synthesis of 2-(2-ethylphenoxy)-N-methylpropanamide is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
2-(2-ethylphenoxy)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that regulate various physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, 2-(2-ethylphenoxy)-N-methylpropanamide increases the levels of endocannabinoids in the body, leading to a reduction in pain, inflammation, and anxiety.
properties
IUPAC Name |
2-(2-ethylphenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-10-7-5-6-8-11(10)15-9(2)12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYHDEUTNNJWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethylphenoxy)-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(4-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056400.png)
![4-(6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B6056408.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)
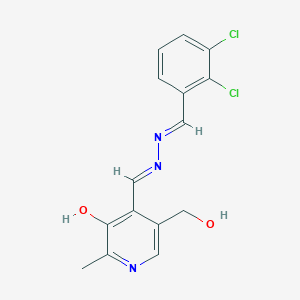
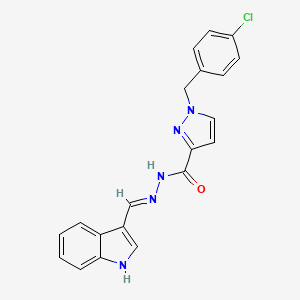
![2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
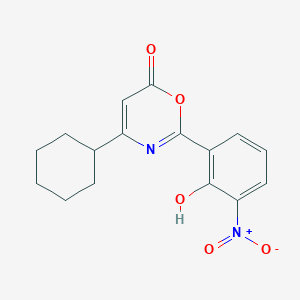
![1-(4-morpholinyl)-3-[3-({[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6056444.png)
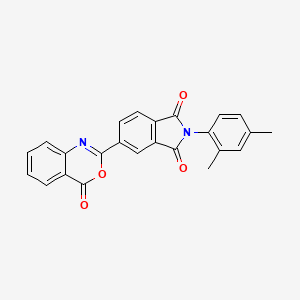
![8-allyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056449.png)
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6056451.png)
![ethyl 2-[(4-bromobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056458.png)
![1-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6056466.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B6056471.png)